1-(Oxan-3-yl)prop-2-en-1-one
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Overview
Description
1-(Oxan-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones, characterized by the presence of a carbonyl group conjugated with a double bond This compound is of interest due to its unique structure, which combines an oxane ring with a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-3-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base. For instance, the reaction between 3-hydroxypropanal and acetone in the presence of sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols.
Scientific Research Applications
1-(Oxan-3-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 1-(Oxan-3-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-3-yl)propan-2-one: Similar structure but with a different functional group.
(E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a thiophene ring instead of an oxane ring.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a chlorothiophene ring.
Uniqueness: 1-(Oxan-3-yl)prop-2-en-1-one is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(oxan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-8(9)7-4-3-5-10-6-7/h2,7H,1,3-6H2 |
InChI Key |
HXHBCWBCBNCHEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCOC1 |
Origin of Product |
United States |
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